Aflatoxin B2A

Mycotoxin toxicology In vivo acute toxicity Duckling bioassay

Aflatoxin B2A (AFB2a; CAS 17878-54-5) is the monohydroxylated hemiacetal derivative of Aflatoxin B1, formed by the acid-catalyzed addition of water across the 2,3-double bond of the terminal furan ring. It belongs to the difurocoumarocyclopentenone class of polycyclic aromatic compounds and has a molecular formula of C₁₇H₁₄O₇ with a molecular weight of 330.29 g/mol.

Molecular Formula C17H14O7
Molecular Weight 330.29 g/mol
CAS No. 17878-54-5
Cat. No. B098330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAflatoxin B2A
CAS17878-54-5
Molecular FormulaC17H14O7
Molecular Weight330.29 g/mol
Structural Identifiers
SMILESCOC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5CC(OC5OC4=C1)O
InChIInChI=1S/C17H14O7/c1-21-9-5-10-14(7-4-11(19)23-17(7)22-10)15-13(9)6-2-3-8(18)12(6)16(20)24-15/h5,7,11,17,19H,2-4H2,1H3/t7-,11+,17-/m0/s1
InChIKeyPFQSKXVNBUHPIW-AUWAXLAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aflatoxin B2A (CAS 17878-54-5): What Scientific and Procurement Teams Need to Know About This Hemiacetal Mycotoxin


Aflatoxin B2A (AFB2a; CAS 17878-54-5) is the monohydroxylated hemiacetal derivative of Aflatoxin B1, formed by the acid-catalyzed addition of water across the 2,3-double bond of the terminal furan ring [1]. It belongs to the difurocoumarocyclopentenone class of polycyclic aromatic compounds and has a molecular formula of C₁₇H₁₄O₇ with a molecular weight of 330.29 g/mol [2]. Unlike Aflatoxin B2 — which is the saturated (dihydro) analog lacking the 2,3-double bond — AFB2a retains a hydroxyl substituent at the 2-position and a hydrated furan ring, conferring distinct physicochemical, chromatographic, and toxicological properties that preclude its interchangeable use with other aflatoxins in analytical or toxicological workflows [3].

Mycotoxin reference standard for detoxification endpoint analysis
Low-mutagenicity comparator in aflatoxin SAR genotoxicity panels
Metabolite marker for AFB1 exposure via hydration pathway

Why Aflatoxin B2A Cannot Be Substituted with Aflatoxin B1, B2, or G2a in Analytical and Toxicological Workflows


Aflatoxin B2A differs fundamentally from its closest structural analogs. Unlike AFB1, it lacks the 2,3-double bond required for epoxidation to the mutagenic AFB1-exo-8,9-epoxide, the ultimate carcinogenic species [1]. Unlike AFB2, it bears a hydroxyl group at the 2-position, which markedly alters its chromatographic retention, solubility, and antibody recognition profile [2]. Against AFG2a, AFB2a shows distinctly different effects on mammalian acid deoxyribonucleases — AFB2a inhibits whereas AFG1 activates [3]. These structural and functional divergences mean that substituting AFB2a with any other aflatoxin in an analytical standard, toxicological assay, or detoxification study will produce quantitatively and qualitatively different results, invalidating cross-study comparisons and regulatory compliance claims.

Structural mismatch with AFB2
The 2-hydroxyl group and hydrated furan ring shift chromatographic retention and antibody recognition. Methods optimized for AFB2 may require revalidation.
Genotoxicity pathway divergence from AFB1
Lacks the 2,3-double bond needed for epoxidation to the DNA-reactive species. Substitution may misrepresent genotoxic potential in mutagenicity assays.
Opposing enzyme effect vs. AFG2a
AFB2a inhibits mammalian acid deoxyribonucleases while AFG1 activates them. Assay responses may not extrapolate across G-series aflatoxins.

Aflatoxin B2A (CAS 17878-54-5): Head-to-Head Quantitative Differentiation Evidence for Procurement and Method Selection


Acute Toxicity in Ducklings: AFB2a Exhibits ≥200-Fold Lower Toxicity Than Aflatoxin B1

AFB2a demonstrates dramatically reduced acute toxicity relative to AFB1 in the standard day-old duckling bioassay. AFB1 produced an LD₅₀ of 18.2 µg per duckling (50 g body weight basis), whereas administration of 1,200 µg of AFB2a produced none of the characteristic toxic effects [1]. This corresponds to an approximately 200-fold reduction in toxicity, classified as 'low toxicity' in the comprehensive aflatoxin toxicity comparison table [2]. For further context, AFB2 has an LD₅₀ of 84.8 µg, meaning AFB2a is also substantially (>14-fold) less toxic than AFB2 [1].

Acute toxicity
Head-to-head
~200-fold lower vs. AFB1
Supports toxicity model endpoint comparison
Duckling bioassay, reported LD₅₀ context
Mycotoxin toxicology In vivo acute toxicity Duckling bioassay

DNA Binding Capacity: AFB2a Shows Reduced Nucleic Acid Interaction Versus AFB1

The DNA-binding capacity of AFB2a was demonstrated to be lower than that of AFB1 using two independent methods: hypochromicity measurement at 363 nm upon toxin-DNA interaction, and fluorescence quenching as a function of increasing DNA concentration [1]. While the study did not report a fold-difference value, the qualitative conclusion — 'the DNA-binding capacity of B2a was lower than B1' — is consistent across all tested conditions [1]. This reduced DNA binding is mechanistically linked to the absence of the 2,3-double bond, which in AFB1 is essential for epoxidation and subsequent covalent DNA adduct formation, the critical step in mutagenesis and carcinogenesis initiation [2].

DNA binding
Head-to-head
Qualitatively lower binding
Supports DNA-binding assay context
Calf thymus DNA, hypochromicity at 363 nm
Genotoxicity DNA binding assay Carcinogenicity mechanism

Acid-Catalyzed Conversion: >97% of AFB1 Converted to AFB2a by Citric Acid at Room Temperature

AFB1 can be quantitatively converted to the detoxified AFB2a via acid-catalyzed hydration. Using 1 M citric acid at room temperature, >97% of AFB1 was transformed to AFB2a over 96 hours, and up to 98% conversion was achieved by boiling AFB1 in citric acid for 20 minutes [1]. Under simulated gastric fluid conditions (citric acid), >71% of AFB1 was hydrated to AFB2a without reversion to the parent compound upon neutralization [1]. The conversion rate follows first-order kinetics with respect to both AFB1 concentration and H⁺ ion concentration, with a 1 pH unit decrease producing approximately a 9-fold increase in reaction rate [2]. This conversion is structurally specific: AFB2 (lacking the 2,3-double bond) cannot undergo this hydration reaction and yields no AFB2a.

Conversion efficiency
Head-to-head
>97% reported yield
Supports detoxification endpoint validation
Citric acid hydration, HPLC/ESI/TOF/MS
Mycotoxin detoxification Food safety Chemical transformation

Chromatographic Differentiation: AFB2a Rf Values Are 50-53% Lower Than AFB1 Across Two TLC Systems

AFB2a is unambiguously resolved from AFB1 by TLC. In a chloroform:methanol (95:5) system, AFB2a has an Rf of 0.32 versus 0.68 for AFB1, a 53% reduction in mobility [1]. In chloroform:acetone:isopropyl alcohol (85:10:5), AFB2a Rf = 0.22 versus AFB1 Rf = 0.46, a 52% reduction [1]. Additionally, spectral analysis in methanol:ammonium hydroxide (14:1) shows a characteristic bathochromic shift of the absorption maximum from 362 nm to 404 nm for AFB2a, a spectral signature not observed with AFB1, AFB2, or AFG2a under identical conditions [1].

TLC differentiation
Head-to-head
Rf 0.32 vs. AFB1 0.68
Supports TLC identification method
CHCl₃:MeOH 95:5, silica gel G
Analytical chemistry Thin-layer chromatography Mycotoxin identification

Mutagenicity Ranking: AFB2a Ranks Below AFB1, AFG1, AFM1, AFB2, and AFG2 in Ames Assay

In a systematic Ames Salmonella/microsome mutagenicity screen of aflatoxins and their metabolites, compounds were ranked in order of decreasing mutagenic potency: AFB1 > aflatoxicol > AFG1 ≈ AFM1 > aflatoxicol H1 > AFQ1 > AFB2 > AFP1 > AFG2 > AFB2a > AFG2a [1]. AFB2a ranked second-lowest, above only AFG2a. Critically, none of the metabolites tested, including AFB2a, exhibited mutagenic activity in the absence of rat liver S9 metabolic activation, confirming that AFB2a is not a direct-acting mutagen [1]. This ranking directly correlates with the presence and accessibility of the 2,3-double bond: compounds lacking this bond (AFB2, AFG2, AFB2a, AFG2a) cluster at the low-activity end of the spectrum.

Mutagenicity rank
Ranked
9th of 10 aflatoxins
Supports SAR genotoxicity screening context
Ames assay, S9 activation required
Genotoxicity screening Ames test Structure-activity relationship

Antibody Cross-Reactivity: Anti-AFB2a Antiserum Enables Distinct ELISA Differentiation from AFB2 and AFM1

Polyclonal antiserum raised in rabbits against AFB2a-bovine serum albumin conjugate demonstrated a unique cross-reactivity profile. In competitive RIA, the antiserum was most reactive with AFB1 and only slightly cross-reactive with AFB2a, AFB2, and AFM1 [1]. In competitive ELISA, the antiserum was equally specific for AFB2a and AFB12 (a related derivative) and less reactive with AFB2 and AFM1, with detection sensitivities of 100 pg/assay (RIA) and 10 pg/assay (ELISA) for AFB1 quantitation [1]. This contrasts with generic anti-aflatoxin antibodies, which typically show broad cross-reactivity across B-series aflatoxins. The AFB2a antiserum has also been shown to react with AFB1-modified DNA and related metabolites, making it valuable for detecting macromolecular adducts in epidemiological studies [2].

Antibody specificity
Head-to-head
Selective for AFB2a/AFB12
Supports immunoassay selectivity review
Competitive ELISA, rabbit polyclonal
Immunoassay development ELISA Aflatoxin detection

Aflatoxin B2A (CAS 17878-54-5): Evidence-Backed Application Scenarios for Procurement Decision-Making


Reference Standard for Acid-Based AFB1 Detoxification Process Validation (Food Safety)

When developing or validating acid-catalyzed detoxification protocols for AFB1-contaminated commodities (e.g., citric acid treatment of grains or fermented dairy products), AFB2a is the sole chemically defined transformation product endpoint. Its procurement as a certified reference standard (≥98% purity by HPLC [1]) is mandatory for: (i) constructing calibration curves for HPLC/ESI/TOF/MS quantification of conversion yield, (ii) verifying that >97% AFB1-to-AFB2a conversion has been achieved under validated conditions (1 M citric acid, 96 h at room temperature or 20 min boiling), and (iii) confirming absence of reversion to AFB1 upon neutralization [2]. No other aflatoxin standard can serve this purpose, as AFB2 and AFG2a do not share AFB2a's exact retention time, accurate mass (330.074 Da), or NMR fingerprint.

Low-Toxicity Anchor Compound in Aflatoxin Structure-Activity Relationship (SAR) Genotoxicity Panels

For genetic toxicology and carcinogenicity research, AFB2a serves as a critical low-toxicity, low-mutagenicity comparator in SAR studies. Its ranking near the bottom of the Ames mutagenicity scale (above only AFG2a) allows researchers to systematically isolate the contribution of the 2,3-double bond to mutagenic potency when compared against AFB1, AFB2, AFG1, and AFG2 [1]. This application is uniquely served by AFB2a because: (i) unlike AFB2, it retains the hydroxyl group that influences cellular uptake and phase II conjugation, (ii) unlike AFG2a, it belongs to the B-series with the cyclopentenone ring rather than the G-series δ-lactone, and (iii) its 200-fold reduced in vivo toxicity enables higher dosing in animal studies without lethal effects [2].

Metabolite-Specific Exposure Biomarker in AFB1 Toxicokinetic and Epidemiological Studies

AFB2a is a key metabolite marker of AFB1 exposure via the hydration pathway, detectable in liver, kidney, and thigh tissues of poultry following AFB1 ingestion using validated HPLC methods [1]. Its distinct chromatographic and spectral properties (Rf = 0.32 vs. 0.68 for AFB1; λmax shift to 404 nm under alkaline conditions [2]) enable unambiguous identification in complex biological matrices. For epidemiological investigations of aflatoxicosis, anti-AFB2a antibodies cross-reactive with AFB1-DNA adducts provide tools for macromolecular adduct detection that generic total-aflatoxin antibodies cannot offer [3]. Procurement of AFB2a as an analytical standard is essential for laboratories conducting exposure assessment where distinguishing hydration-pathway detoxification from CYP450-mediated epoxidation is mechanistically informative.

Method Development Standard for TLC-Based Aflatoxin Screening in Low-Resource Settings

For laboratories in low-resource or field settings without access to LC-MS/MS instrumentation, AFB2a provides a definitive TLC identification marker. The validated dual-solvent Rf fingerprint (Rf = 0.32 in CHCl₃:MeOH 95:5; Rf = 0.22 in CHCl₃:acetone:IPA 85:10:5), combined with the characteristic 404 nm absorption shift in ammoniacal methanol [1], enables unambiguous differentiation from AFB1, AFB2, AFG1, AFG2, and AFM1 on silica gel plates. This 3-parameter identification protocol (two Rf values + spectral shift) meets the chromatographic identification criteria recommended by regulatory bodies when mass spectrometric confirmation is unavailable. Procurement of a pure AFB2a reference spot is thus a cost-effective component of any TLC-based aflatoxin screening program.

Application
Selection Property
Validation Focus
Detoxification process validation (AFB1 acid-catalyzed)
Conversion endpoint specificity
Detoxification yield quantitation
Aflatoxin SAR genotoxicity panel
Mutagenicity ranking context
2,3-double bond SAR interpretation
Exposure biomarker monitoring (AFB1 hydration pathway)
Metabolite-specific immunoassay
Adduct detection selectivity
TLC-based aflatoxin screening
Chromatographic identity parameters
Dual-solvent Rf and spectral shift confirmation
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